molecular formula C9H9N3 B1349186 2-methyl-6-(1H-pyrazol-3-yl)pyridine CAS No. 203569-23-7

2-methyl-6-(1H-pyrazol-3-yl)pyridine

Cat. No. B1349186
M. Wt: 159.19 g/mol
InChI Key: AHIOUZOTMBJHMR-UHFFFAOYSA-N
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Description

“2-methyl-6-(1H-pyrazol-3-yl)pyridine” is a chemical compound with the CAS Number: 203569-23-7 . It has a molecular weight of 159.19 and its IUPAC name is 2-methyl-6-(1H-pyrazol-3-yl)pyridine . It is a white to yellow solid .


Chemical Reactions Analysis

While specific chemical reactions involving “2-methyl-6-(1H-pyrazol-3-yl)pyridine” are not available from the retrieved sources, pyrazole derivatives have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

“2-methyl-6-(1H-pyrazol-3-yl)pyridine” is a white to yellow solid . It has a molecular weight of 159.19 . It is stored at room temperature .

Scientific Research Applications

Synthesis and Crystal Structure

Research on pyrazole derivatives, including those related to 2-methyl-6-(1H-pyrazol-3-yl)pyridine, focuses on their synthesis and crystal structure analysis. For instance, Shen et al. (2012) explored the synthesis of pyrazole derivatives and analyzed their molecular structure using X-ray diffraction and density-functional-theory (DFT) calculations. This research aids in understanding the structural and thermodynamic properties of these compounds (Shen, Huang, Diao, & Lei, 2012).

Photoinduced Tautomerization

The study of photoinduced tautomerization in pyrazolyl-pyridines, like 2-methyl-6-(1H-pyrazol-3-yl)pyridine, has been a topic of interest. Vetokhina et al. (2012) investigated the photoreactions in these compounds, revealing their potential in photochemistry (Vetokhina et al., 2012).

Catalysis and Ligand Synthesis

The role of pyrazolyl-pyridines in catalysis and as ligands in metal complexes is significant. Nyamato et al. (2015) synthesized pyrazolyl-pyridine ligands and studied their application in ethylene oligomerization, showcasing their potential in industrial catalysis (Nyamato, Alam, Ojwach, & Akerman, 2015).

Luminescent Materials and OLEDs

The application of pyrazolyl-pyridine derivatives in electroluminescence and organic light-emitting diodes (OLEDs) is an area of active research. Su et al. (2021) developed iridium(III) complexes using pyrazol-pyridine ligands, achieving high efficiency in OLEDs (Su, Li, Yang, Zhou, Song, Zhou, & Qu, 2021).

Extraction and Coordination Chemistry

Pyrazolyl-pyridine compounds are alsoinvestigated for their extraction capabilities and coordination chemistry. Pearce et al. (2019) synthesized pyridine-based ligands, including pyrazolyl-pyridines, and used them for metal ion extraction, highlighting their potential in metal recovery and purification processes (Pearce, Ogutu, Saban, & Luckay, 2019).

Biomedical Applications

In the biomedical field, pyrazolo[3,4-b]pyridines, a category that includes 2-methyl-6-(1H-pyrazol-3-yl)pyridine, have been extensively studied. Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of these compounds, emphasizing their significance in this area (Donaire-Arias, Montagut, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).

Electronic Characteristics in Coordination

The electronic characteristics of pyrazolyl-pyridine ligands in coordination chemistry have been a subject of research. Cook et al. (2016) examined the coordination chemistry of bis(pyrazole-3-yl)pyridine ligands, providing insights into their redox behavior and electronic properties (Cook, Chen, Pink, Lord, & Caulton, 2016).

Mechanoluminescence and OLEDs

The mechanoluminescence and OLED applications of pyrazolylpyridine complexes have been explored. Huang et al. (2013) studied Pt(II) complexes with pyrazolylpyridine ligands, demonstrating their use in high-efficiency OLEDs and mechanoluminescent materials (Huang, Tu, Chi, Hung, Song, Tseng, Chou, Lee, Wong, Cheng, & Tsai, 2013).

Complexes with Unique Magnetic Properties

The formation of complexes with unique magnetic properties using pyrazolyl-pyridine ligands is another area of research. Gass et al. (2012) investigated Dy(III) bis-pyrazolylpyridine clusters, which displayed features of single molecule magnetism (Gass, Moubaraki, Langley, Batten, & Murray, 2012)

Safety And Hazards

The safety information for “2-methyl-6-(1H-pyrazol-3-yl)pyridine” includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

2-methyl-6-(1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-3-2-4-8(11-7)9-5-6-10-12-9/h2-6H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIOUZOTMBJHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360546
Record name 2-methyl-6-(1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6-(1H-pyrazol-3-yl)pyridine

CAS RN

203569-23-7
Record name 2-methyl-6-(1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Suzuki, D Nozawa, A Futamura… - Bioorganic & Medicinal …, 2015 - Elsevier
Orexins play an important role in sleep/wake regulation, and orexin receptor antagonists are a focus of novel therapy for the treatment of insomnia. We identified 27e (TASP0428980) as …
Number of citations: 19 www.sciencedirect.com
J Hovinen, PM Guy - Bioconjugate chemistry, 2009 - ACS Publications
The use of long-lifetime emitting lanthanide(III) chelate labels or probes together with time-resolved fluorometry in detection provides a method to generate sensitive bioaffinity assays. …
Number of citations: 90 pubs.acs.org
L Jaakkola, J Peuralahti, H Hakala, J Kunttu… - Bioconjugate …, 2005 - ACS Publications
The synthesis of phosphoramidite building blocks that allow introduction of luminescent europium(III), terbium(III), dysprosium(III), and samarium(III) chelates to oligonucleotides on the …
Number of citations: 29 pubs.acs.org

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